molecular formula C22H34O5 B5014408 Diethyl 2-[5-(4-tert-butylphenoxy)pentyl]propanedioate

Diethyl 2-[5-(4-tert-butylphenoxy)pentyl]propanedioate

Cat. No.: B5014408
M. Wt: 378.5 g/mol
InChI Key: FHCTVGWUPXDVBD-UHFFFAOYSA-N
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Description

Diethyl 2-[5-(4-tert-butylphenoxy)pentyl]propanedioate is an organic compound with a complex structure that includes a phenoxy group, a tert-butyl group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[5-(4-tert-butylphenoxy)pentyl]propanedioate typically involves the alkylation of diethyl malonate (diethyl propanedioate) with a suitable alkyl halide. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(4-tert-butylphenoxy)pentyl]propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or other electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the ester groups will produce alcohols.

Scientific Research Applications

Diethyl 2-[5-(4-tert-butylphenoxy)pentyl]propanedioate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound may be investigated for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Diethyl 2-[5-(4-tert-butylphenoxy)pentyl]propanedioate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the phenoxy and ester groups, which can participate in various nucleophilic and electrophilic interactions. In biological systems, the compound may interact with specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.

    Diethyl 2-(4-tert-butylphenoxy)malonate: A closely related compound with a similar structure but different substitution pattern.

    Diethyl 2-(4-methoxyphenoxy)malonate: Another related compound with a methoxy group instead of a tert-butyl group.

Uniqueness

Diethyl 2-[5-(4-tert-butylphenoxy)pentyl]propanedioate is unique due to the presence of the tert-butylphenoxy group, which can impart distinct steric and electronic properties

Properties

IUPAC Name

diethyl 2-[5-(4-tert-butylphenoxy)pentyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O5/c1-6-25-20(23)19(21(24)26-7-2)11-9-8-10-16-27-18-14-12-17(13-15-18)22(3,4)5/h12-15,19H,6-11,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCTVGWUPXDVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC=C(C=C1)C(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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